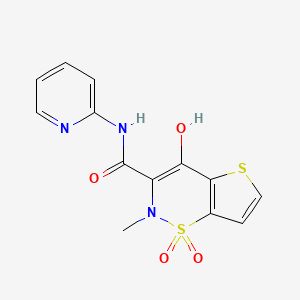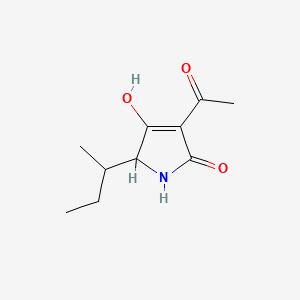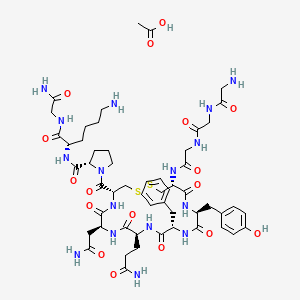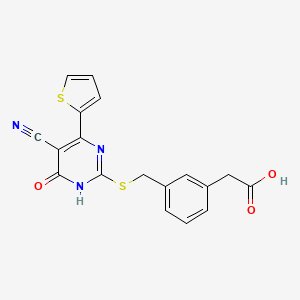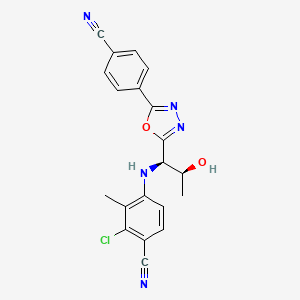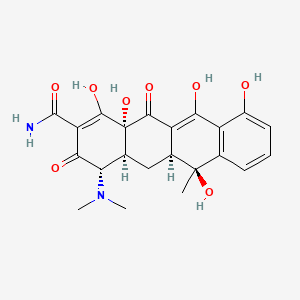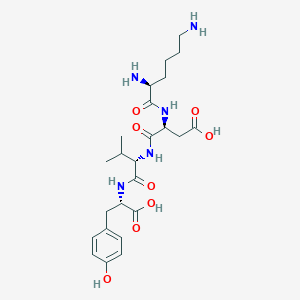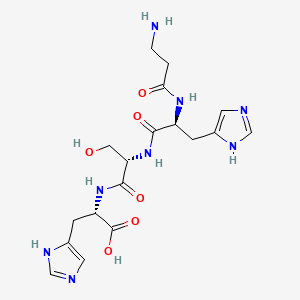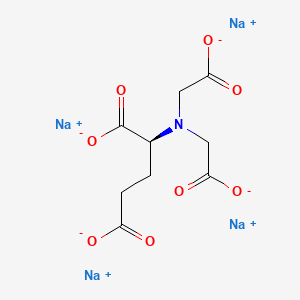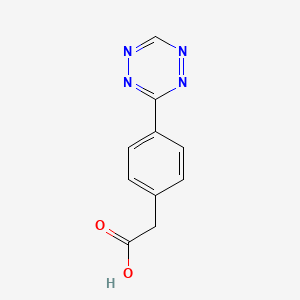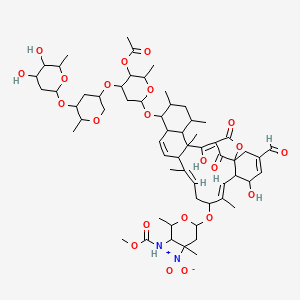
Tianagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tianagliflozin is a small-molecule drug that functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily being developed for the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tianagliflozin involves multiple steps, including the preparation of intermediates. One method involves a five-step reaction sequence starting with the iodination of a precursor compound . The synthetic route is designed to ensure high yield and low impurity content.
Industrial Production Methods: For industrial production, the preparation method has been optimized to control particle sizes and ensure blend uniformity of active ingredients. This method is suitable for mass production and involves controlling the particle sizes of metformin hydrochloride and this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tianagliflozin undergoes various chemical reactions, including oxidation and substitution reactions. For instance, during its synthesis, an oxidation step using a combination of dimethyl sulfoxide and acetic anhydride is employed .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide and acetic anhydride.
Substitution: Iodination reagents for intermediate preparation.
Major Products: The major product of these reactions is this compound itself, with intermediates formed during the synthesis process .
Aplicaciones Científicas De Investigación
Tianagliflozin has several scientific research applications:
Chemistry: Used as a model compound for studying SGLT2 inhibition.
Biology: Investigated for its effects on glucose metabolism and renal glucose reabsorption.
Industry: Utilized in the development of pharmaceutical formulations for diabetes treatment.
Mecanismo De Acción
Tianagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney. This inhibition reduces the reabsorption of filtered glucose, leading to increased glucose excretion in the urine. The molecular target is the SGLT2 protein, and the pathway involves the reduction of renal glucose reabsorption .
Comparación Con Compuestos Similares
- Canagliflozin
- Dapagliflozin
- Empagliflozin
Comparison: Tianagliflozin is unique in its dual inhibition of both SGLT1 and SGLT2, whereas other similar compounds primarily target SGLT2. This dual inhibition may offer additional therapeutic benefits in glucose regulation .
This compound stands out due to its higher potency in inhibiting SGLT2 compared to other inhibitors, with a lower IC50 value, indicating greater efficacy at lower concentrations .
Propiedades
Número CAS |
1461750-27-5 |
|---|---|
Fórmula molecular |
C21H25ClO5 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO5/c1-3-26-16-7-4-13(5-8-16)10-15-11-14(6-9-17(15)22)21-20(25)19(24)18(23)12(2)27-21/h4-9,11-12,18-21,23-25H,3,10H2,1-2H3/t12-,18-,19+,20-,21+/m1/s1 |
Clave InChI |
YCEUTZKYUQXUCF-JLBFBPAZSA-N |
SMILES |
C[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](C2=CC(CC3=CC=C(OCC)C=C3)=C(Cl)C=C2)O1 |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O)O)O)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tianagliflozin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


